5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
CAS No.: 478080-22-7
Cat. No.: VC7037614
Molecular Formula: C17H13F3N4O2S2
Molecular Weight: 426.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478080-22-7 |
|---|---|
| Molecular Formula | C17H13F3N4O2S2 |
| Molecular Weight | 426.43 |
| IUPAC Name | 2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | RRQUHJRAIQPIAN-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F |
Introduction
The compound 5-{5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a heterocyclic molecule that integrates multiple functional groups, including oxadiazole and thieno[2,3-c]pyrazole scaffolds. Such compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as bioactive agents with antimicrobial, anti-inflammatory, or anticancer properties.
Structural Overview
The compound contains:
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A 1,3,4-oxadiazole ring, known for its stability and biological activity.
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A thieno[2,3-c]pyrazole core, which is a fused heterocyclic system often associated with pharmacological relevance.
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A trifluoromethyl group, which enhances lipophilicity and metabolic stability.
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A 4-methoxybenzyl sulfanyl substituent, contributing to the molecule’s electronic and steric properties.
The unique combination of these structural elements makes this compound a promising candidate for further research.
Synthesis
The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. While specific synthetic routes for this exact molecule are not directly available in the provided references, related compounds with oxadiazole and thieno-pyrazole frameworks are synthesized through:
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Cyclization reactions to form the oxadiazole ring.
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Sulfur-based nucleophilic substitutions to introduce the sulfanyl group.
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Formation of the thieno-pyrazole core through condensation and cyclization reactions.
Characterization Techniques
To confirm the structure of such compounds, the following analytical techniques are typically employed:
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Nuclear Magnetic Resonance (NMR): For proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For functional group identification.
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X-ray Crystallography: To confirm the three-dimensional structure.
Biological Activity
Compounds with similar structural motifs have shown diverse biological activities:
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Antimicrobial Activity: Oxadiazoles are well-known for their antibacterial and antifungal properties due to their ability to disrupt microbial cell processes .
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Anti-inflammatory Potential: Molecular docking studies on related compounds suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Anticancer Properties: Trifluoromethyl-containing heterocycles often exhibit cytotoxic effects against cancer cell lines due to enhanced cellular uptake and metabolic stability .
Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approx. 389 g/mol |
| Functional Groups | Oxadiazole, Thieno-pyrazole, Sulfanyl |
| Solubility | Likely soluble in polar organic solvents |
| Analytical Techniques Used | NMR, MS, IR |
| Potential Applications | Antimicrobial, Anti-inflammatory, Anticancer |
Research Implications
This compound represents a valuable scaffold for drug discovery due to its multifunctional nature. Further research could focus on:
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize bioactivity.
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Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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Target Validation: Identifying specific biological targets through in vitro and in vivo studies.
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